molecular formula C10H9BrN2O2 B8081706 ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

Cat. No.: B8081706
M. Wt: 269.09 g/mol
InChI Key: BYOLLNBSJYJESH-CMDGGOBGSA-N
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Description

Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, a cyano group, and an ester functional group. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate typically involves the condensation of 5-bromo-2-pyridinecarboxaldehyde with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction proceeds via the formation of a Knoevenagel condensation product, which is then isolated and purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium carbonate).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvents (dichloromethane).

Major Products Formed

    Substitution: Derivatives with different substituents on the pyridine ring.

    Reduction: Amino derivatives.

    Oxidation: Pyridine N-oxides.

Scientific Research Applications

Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and cyano group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate can be compared with other pyridine derivatives, such as:

    Ethyl (2E)-2-(pyridin-2-ylidene)-2-cyanoacetate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its physical properties and reactivity.

    2-(5-Bromo-1H-pyridin-2-ylidene)-2-cyanoacetamide: Contains an amide group instead of an ester, leading to different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Additionally, its potential biological activities make it an interesting candidate for drug discovery and development.

Biological Activity

Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate, a pyridine derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₉BrN₂O₂, with a molecular weight of approximately 269.09 g/mol. The compound features a cyanoacetate functional group linked to a brominated pyridine ring, which influences its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 5-bromo-2-pyridinecarboxaldehyde and ethyl cyanoacetate. This reaction is conducted under basic conditions, often utilizing sodium ethoxide or potassium carbonate as catalysts. The process is efficient, yielding high purity products suitable for further biological evaluation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. A study highlighted its potential to induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways. Specifically, docking studies revealed favorable interactions with receptors involved in cancer progression, such as osteopontin and caspase 3 .

Study Cancer Type Findings
In vivo studyEhrlich ascites carcinomaSignificant reduction in tumor volume and cell count; increased apoptosis
Docking studyVarious receptorsFavorable interactions with caspase 3 and osteopontin; potential therapeutic target

The proposed mechanism of action for the anticancer effects includes:

  • Induction of Apoptosis : Elevation of caspase 3 expression leads to programmed cell death.
  • Inhibition of Tumor Growth : Reduction in osteopontin levels correlates with decreased tumor proliferation.

Histopathological examinations confirm that treatment with the compound does not adversely affect liver or kidney tissues, highlighting its potential safety profile in therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Ehrlich Ascites Carcinoma Model :
    • Objective : Assess anticancer effects.
    • Results : The compound significantly reduced tumor volume and improved histological parameters without toxicity to vital organs .
  • Antimicrobial Efficacy Study :
    • Objective : Determine effectiveness against bacterial strains.
    • Results : Demonstrated notable inhibition zones against tested pathogens, indicating strong antimicrobial properties.

Properties

IUPAC Name

ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOLLNBSJYJESH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=CC(=CN1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\C=CC(=CN1)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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